1-Ethyl-3-azabicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-azabicyclo[3.1.0]hexane is a heterocyclic compound characterized by a bicyclic structure containing a nitrogen atom.
Preparation Methods
The synthesis of 1-ethyl-3-azabicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the cyclopropanation of maleimides using palladium-catalyzed reactions with N-tosylhydrazones . This method provides high yields and diastereoselectivities, making it a practical route for producing this compound on a gram scale . Another method involves the metal-catalyzed cyclization of 1,5- and 1,6-enynes, which allows for the simultaneous formation of both rings in a single reaction .
Chemical Reactions Analysis
1-Ethyl-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include palladium catalysts, N-tosylhydrazones, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Ethyl-3-azabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Industry: It is used in the development of new materials and as a building block for various chemical products.
Mechanism of Action
The mechanism of action of 1-ethyl-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. For instance, its derivatives can act as enzyme inhibitors by binding to the active sites of enzymes, thereby blocking their activity . Additionally, some derivatives modulate receptor activity by interacting with receptor sites, influencing cellular signaling pathways .
Comparison with Similar Compounds
1-Ethyl-3-azabicyclo[3.1.0]hexane can be compared with other similar compounds, such as:
3-Azabicyclo[3.1.0]hexane: This compound shares a similar bicyclic structure but lacks the ethyl group.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: This derivative has two methyl groups instead of an ethyl group, which can influence its chemical properties and biological activities.
Cycloclavine and Indolizomycin: These natural derivatives contain the 3-azabicyclo[3.1.0]hexane fragment and exhibit various biological activities.
The uniqueness of 1-ethyl-3-azabicyclo[31
Properties
IUPAC Name |
1-ethyl-3-azabicyclo[3.1.0]hexane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-7-3-6(7)4-8-5-7/h6,8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPBJKNMYYDVGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC1CNC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.